molecular formula C15H14N4O3S B5603193 4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5603193
M. Wt: 330.4 g/mol
InChI Key: KFYSXAOZGCZKFZ-CXUHLZMHSA-N
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Description

Synthesis Analysis

Triazole compounds, including derivatives similar to the target compound, are synthesized through various chemical reactions, often involving the condensation of different precursors under specific conditions. For example, the synthesis of triazole derivatives can be energetically favorable at room temperature, indicating that such reactions are exothermic and spontaneous. These processes often yield solid products that can be recrystallized from solvents like ethanol to purify the desired compound (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using various spectroscopic techniques, including FT-IR, UV-visible, NMR spectroscopy, and X-ray diffraction. These methods provide detailed information about the bond lengths, vibrational modes, electronic transitions, and overall geometry of the compound, which are crucial for understanding its chemical behavior and potential biological activity (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, reflecting their reactive properties. The molecular electrostatic potential surface and electronic parameters of these compounds are instrumental in discussing their chemical reactivity. Triazoles' ability to act as ligands in forming complexes with metals highlights their versatility in chemical reactions (Srivastava et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility in various solvents, and crystalline structure, are significant for their practical applications. These properties are often determined experimentally and are essential for the compound's characterization and application in different domains (Srivastava et al., 2016).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their stability, reactivity towards various reagents, and potential as enzyme inhibitors or ligands in coordination compounds, play a crucial role in their applications. Theoretical studies, such as density functional theory (DFT) calculations, provide insights into these properties, guiding the synthesis and design of new compounds with desired activities (Srivastava et al., 2016).

properties

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-20-11-5-6-12(21-2)10(8-11)9-16-19-14(17-18-15(19)23)13-4-3-7-22-13/h3-9H,1-2H3,(H,18,23)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSXAOZGCZKFZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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